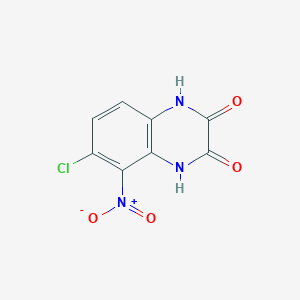

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione

Description

Properties

IUPAC Name |

6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGQYULZQIEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding of the reactants at room temperature, resulting in high atom economy and minimal environmental impact . Another method involves heating a mixture of o-phenylenediamine in hydrochloric acid, followed by filtration and washing with ethanol to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis, where the reactants are sourced and procured in large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction and Cyclization

The nitro group at position 5 undergoes selective reduction to form intermediates for cyclization. For example:

-

Reduction : Hydrogenation with Pd/C in ethanol reduces the nitro group to an amine.

-

Cyclization : The resulting amine intermediate reacts with oxalic acid under microwave irradiation to form fused heterocycles .

Key Conditions :

| Reaction Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitro reduction | H₂, Pd/C, ethanol | 5-Amino derivative | 75–85% |

| Cyclization | Oxalic acid, microwave (150°C) | Fused quinoxalinone | 88% |

Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic substitution:

-

Sodium glycinate displacement : Forms 6-glycinamide derivatives under basic conditions (K₂CO₃/DMF).

-

Chlorosulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at position 7 .

Example :

text6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione + ClSO₃H → 6-Chloro-7-sulfonylchloride-5-nitro derivative

Conditions : 110°C for 8 hours, yielding 88% .

Nitration and Oxidation

The quinoxaline core undergoes further nitration under strong acidic conditions:

-

Nitration : Fuming HNO₃ introduces a nitro group at position 7, yielding 5,7-dinitro derivatives .

-

Oxidation : Concurrent oxidation forms the dione structure, critical for NMDA receptor antagonism.

Reaction Pathway :

Condensation and Schiff Base Formation

The dione moiety reacts with amines to form Schiff bases:

-

Sulphanilamide condensation : Forms (E)-4-(3-oxo-3,4-dihydroquinoxalin-2-ylideneamino)benzenesulfonamide .

-

Aldehyde reactions : Aromatic aldehydes (e.g., benzaldehyde) yield substituted benzylidene derivatives .

Typical Conditions :

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| Sulphanilamide | DMF, glacial acetic acid | 3–5 h | 70% |

| Benzaldehyde | Ethanol, reflux | 3 h | 65% |

Sulfonation and Sulfonamide Formation

The compound reacts with sulfonating agents to produce bioactive derivatives:

-

Sulfonyl chloride synthesis : Chlorosulfonic acid at 110°C introduces -SO₂Cl .

-

Sulfonamide formation : Reacts with dibenzylamine in DMF to form N,N-dibenzylsulfonamide derivatives .

Data :

Biological Activity and Inhibition Studies

The compound acts as a glycine-site NMDA receptor antagonist:

-

IC₅₀ : 5 nM for receptor binding.

-

Corrosion inhibition : Exhibits 93% efficiency on mild steel in HCl at 1.0×10⁻³ M .

Adsorption Parameters (Corrosion) :

| Parameter | Value |

|---|---|

| ΔGₐdₛ | -37.2 kJ/mol |

| Kₐdₛ | 1.8×10⁴ M⁻¹ |

| Langmuir isotherm fit | R² = 0.99 |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Effects:

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione has been investigated for its potential as a therapeutic agent in treating neurological disorders. It acts as an inhibitor of d-amino acid oxidase (DAAO), which is implicated in the metabolism of d-serine, a neuromodulator involved in synaptic transmission. Inhibition of DAAO can lead to increased levels of d-serine, potentially enhancing NMDA receptor function and offering therapeutic benefits in conditions like schizophrenia and other neurodegenerative diseases .

Anticonvulsant Activity:

Research has demonstrated significant anticonvulsant properties of this compound. In experimental models, it exhibited protective effects against seizures induced by various stimuli . The compound's efficacy was comparable to established anticonvulsants, making it a candidate for further exploration in epilepsy treatment.

Neurodegenerative Diseases

The compound has shown promise in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to modulate neurotransmitter systems and protect neuronal integrity suggests potential applications in preventing neuronal loss associated with ischemic events and other pathophysiological conditions . Studies indicate that it may help mitigate symptoms associated with these diseases through its neuroprotective effects.

Chemical Synthesis

Building Block for Other Compounds:

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced biological activities or novel properties.

Materials Science

The compound is also explored for its potential applications in materials science. Due to its electronic properties, it can be utilized in developing materials with specific optical characteristics. Research into its use in organic electronics and photonic devices is ongoing, highlighting its multifunctional applicability beyond biological systems.

Summary Table of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | DAAO inhibition; potential treatment for schizophrenia and neurodegenerative diseases |

| Neuropharmacology | Anticonvulsant effects; protection against seizure activity |

| Chemical Synthesis | Building block for synthesizing complex heterocycles |

| Materials Science | Development of materials with specific electronic and optical properties |

Case Studies

-

Anticonvulsant Study:

A study evaluated the anticonvulsant efficacy of this compound using animal models. Results indicated significant seizure protection compared to control groups, with a calculated LD50 ranging between 74 and 160 mg/kg . -

Neuroprotective Effects:

In another investigation focused on neuroprotection during ischemic events, the compound demonstrated a marked reduction in neuronal loss and improved locomotor activity post-treatment in gerbil models subjected to bilateral carotid occlusion .

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The nitro group at C5 in the target compound (vs. C6 or C7 in analogs) may alter steric hindrance or hydrogen-bonding patterns in receptor binding .

- Functional Groups : Azido (ANQX) and allyl groups () introduce photoreactivity or lipophilicity, respectively, expanding functional applications beyond the target compound’s scope .

Pharmacological and Functional Comparisons

Pharmacological profiles vary significantly with substituent modifications:

Neuroactive Properties

- 6-Nitro-1,4-dihydroquinoxaline-2,3-dione (30 mg/kg): Exhibits superior anxiolytic effects to diazepam (1 mg/kg) in murine models .

- ANQX : Acts as a photolabile AMPA receptor antagonist, forming irreversible bonds under UV light, enabling precise receptor inactivation studies .

- Target Compound (6-Chloro-5-nitro): Hypothetically, the dual electron-withdrawing groups (Cl and NO₂) may enhance affinity for ionotropic glutamate receptors (e.g., NMDA or AMPA), though experimental confirmation is needed.

Toxicity

- LD₅₀ values for quinoxaline derivatives range from 74–160 mg/kg (intraperitoneal), suggesting moderate toxicity . Substituent electronegativity may influence metabolic stability and toxicity.

Biological Activity

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and biochemical properties.

Chemical Structure and Properties

The compound features a quinoxaline backbone with chloro and nitro substituents, which enhance its reactivity and biological activity. The molecular formula is , and it exhibits unique properties due to the presence of these functional groups.

The primary biological target of this compound is d-amino acid oxidase (DAAO) . This enzyme plays a critical role in the metabolism of d-amino acids, particularly d-serine, which is important in neurotransmission and neuroprotection.

- Inhibition of DAAO : The compound inhibits DAAO activity, leading to increased levels of d-serine in the brain. This effect has implications for neurological disorders where d-serine is involved, such as schizophrenia and neurodegenerative diseases.

Biological Activity

Numerous studies have investigated the biological effects of this compound:

- Anticonvulsant Activity : The compound has shown potential as an anticonvulsant agent in animal models. Its ability to modulate neurotransmitter levels suggests a mechanism that could be beneficial in treating epilepsy.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has demonstrated effectiveness in inhibiting both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The IC50 values for cytotoxicity against certain tumor cells range from 0.01 to 0.06 μg/mL .

Biochemical Analysis

The biochemical properties of this compound include:

- IC50 Values : The compound exhibits inhibitory activity against DAAO with IC50 values ranging from 0.6 to 15 μM.

| Biological Activity | IC50 Range (μM) |

|---|---|

| DAAO Inhibition | 0.6 - 15 |

| Antimicrobial Activity | Varies by strain |

| Anticancer Activity | <0.06 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neurological Disorders : In a study examining its effects on animal models of schizophrenia, treatment with the compound resulted in improved behavioral outcomes linked to enhanced d-serine levels.

- Cancer Research : A series of synthesized quinoxaline derivatives showed promising results in vitro against cancer cell lines, with some derivatives outperforming traditional chemotherapeutics like doxorubicin in terms of cytotoxicity .

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

- Structural Modifications : Designing analogs with improved potency and selectivity for DAAO.

- Clinical Trials : Investigating its efficacy in clinical settings for neurological and infectious diseases.

Q & A

Q. What statistical methods optimize reaction conditions for scale-up?

- Methodology :

- Box-Behnken design : 3-factor optimization (temperature, catalyst loading, solvent ratio) with ANOVA validation.

- Response surface modeling : Predict yield maxima within 5% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.